

Commercial Suppliers of Equilin-d4: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Equilin-d4*

Cat. No.: *B589522*

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For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Equilin, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. **Equilin-d4**, a deuterated analog of Equilin, serves as the gold standard for such applications, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an overview of commercial suppliers of **Equilin-d4**, presents key quantitative data, and outlines a representative experimental protocol for its use.

Introduction to Equilin-d4 as an Internal Standard

Equilin-d4 is a synthetic form of Equilin in which four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Equilin but has a higher molecular weight. When used in isotope dilution mass spectrometry, **Equilin-d4** co-elutes with the unlabeled Equilin analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This allows for the correction of variability in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification of Equilin in complex biological matrices.^[1]

Commercial Availability and Specifications

Several reputable chemical suppliers offer **Equilin-d4** for research purposes. While the availability of detailed specifications may vary, key parameters to consider when sourcing this material include isotopic purity, chemical purity, and the availability of a Certificate of Analysis (CoA). A summary of publicly available information from various suppliers is presented below.

Supplier	Product Name	CAS Number	Molecular Formula	Isotopic Purity	Available Quantities
Sigma-Aldrich	Equilin-2,4,16,16-d4	285979-79-5	C ₁₈ H ₁₆ D ₄ O ₂	≥98 atom % D[2]	100 mg
MedChemExpress	Equilin-d4	285979-79-5	C ₁₈ H ₁₆ D ₄ O ₂	Not specified	1 mg, 10 mg[1]
LGC Standards	Equilin-d4	285979-79-5	C ₁₈ H ₁₆ D ₄ O ₂	Not specified	1 mg, 10 mg[3]
Veeprho	Equilin-D4	285979-79-5	C ₁₈ H ₁₆ D ₄ O ₂	Not specified	Inquire[4]
Axios Research	Equilin-d4	Not specified	C ₁₈ H ₁₆ D ₄ O ₂	Not specified	Inquire[5]
Simson Pharma	Equilin D4	285979-79-5	C ₁₈ H ₁₆ D ₄ O ₂	Not specified	Inquire[6]

Note: The information in this table is based on data available on the suppliers' websites and may be subject to change. Researchers are advised to request a lot-specific Certificate of Analysis for detailed quantitative data.

Experimental Protocol: Quantification of Equilin in Plasma using Equilin-d4

The following is a representative protocol for the quantification of Equilin in a biological matrix (e.g., human plasma) using **Equilin-d4** as an internal standard with LC-MS/MS. This protocol is provided as a template and may require optimization for specific instrumentation and experimental conditions.

1. Materials and Reagents

- Equilin standard (analyte)
- **Equilin-d4** (internal standard)
- Human plasma (or other biological matrix)

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Internal Standard Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Equilin and **Equilin-d4** in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of Equilin by serial dilution of the primary stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
- Internal Standard Working Solution (ISWS): Dilute the **Equilin-d4** primary stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of, for example, 100 ng/mL.

3. Sample Preparation (Solid Phase Extraction)

- Spiking: To 100 μ L of plasma sample (calibration standards, quality controls, or unknown samples), add 10 μ L of the ISWS (**Equilin-d4**).
- Protein Precipitation: Add 200 μ L of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
- SPE Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
- Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

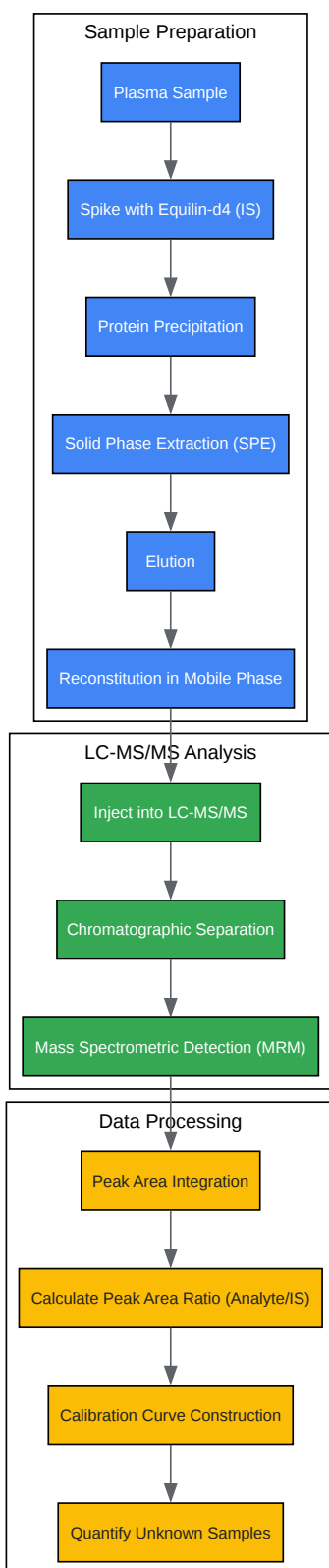
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Equilin from matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Equilin: Determine the precursor ion ($[M+H]^+$ or $[M-H]^-$) and a suitable product ion.
 - **Equilin-d4**: Determine the precursor ion ($[M+4+H]^+$ or $[M+4-H]^-$) and a corresponding product ion.
 - Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.

5. Data Analysis

- Integrate the peak areas for the MRM transitions of Equilin and **Equilin-d4**.
- Calculate the peak area ratio (Equilin peak area / **Equilin-d4** peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the Equilin calibration standards.
- Determine the concentration of Equilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

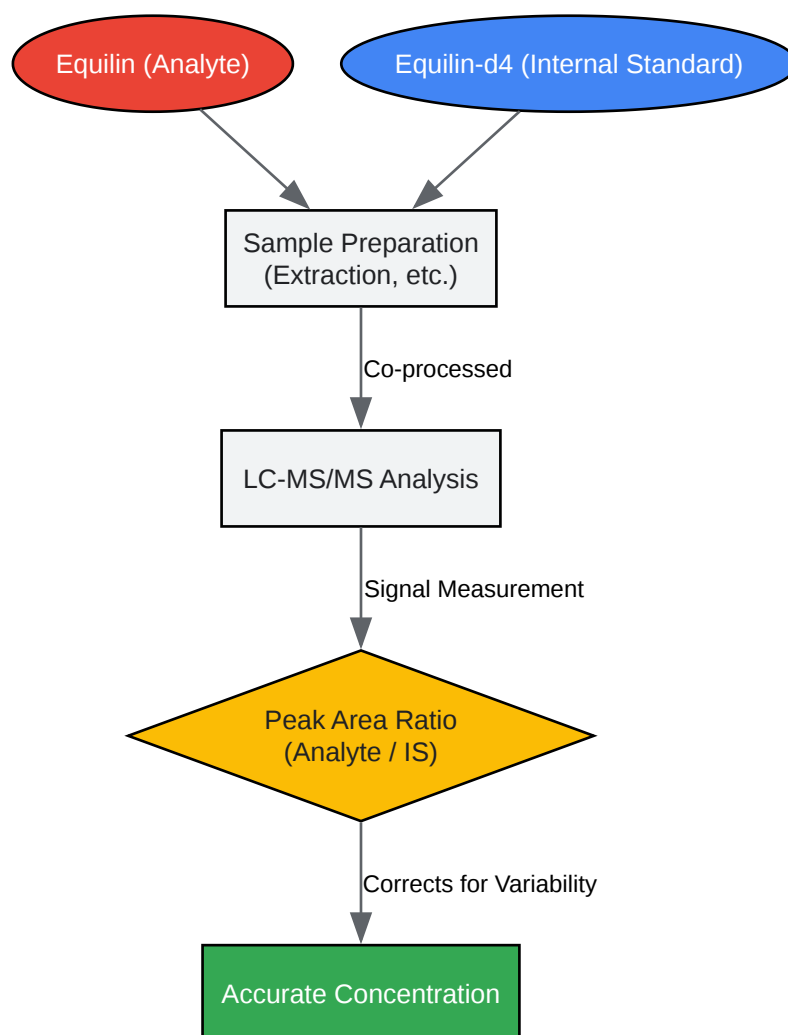
Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.



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Caption: Experimental workflow for the quantification of Equilin using **Equilin-d4**.



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Caption: Logical relationship in stable isotope dilution using **Equilin-d4**.

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